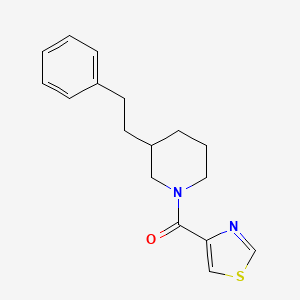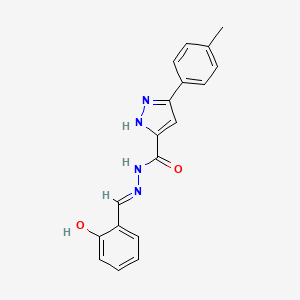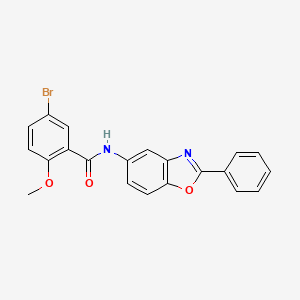![molecular formula C17H23FN2O B6063875 2-cyclopropyl-N-[1-(2-fluorobenzyl)-3-piperidinyl]acetamide](/img/structure/B6063875.png)
2-cyclopropyl-N-[1-(2-fluorobenzyl)-3-piperidinyl]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-cyclopropyl-N-[1-(2-fluorobenzyl)-3-piperidinyl]acetamide is a compound that has gained significant attention in the scientific community due to its potential for use in the treatment of various diseases. This compound is known to have a unique mechanism of action, which makes it a promising candidate for drug development.
Mecanismo De Acción
The mechanism of action of 2-cyclopropyl-N-[1-(2-fluorobenzyl)-3-piperidinyl]acetamide involves the inhibition of the reuptake of neurotransmitters such as dopamine, norepinephrine, and serotonin. This leads to an increase in the concentration of these neurotransmitters in the synaptic cleft, which results in enhanced neurotransmission. The exact mechanism of action of this compound is still under investigation, and further research is needed to fully understand its mode of action.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound include increased neurotransmission, which leads to enhanced cognitive function, mood regulation, and reduced symptoms of depression and anxiety. This compound has also been shown to have a low potential for abuse and addiction, which makes it a promising candidate for drug development.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 2-cyclopropyl-N-[1-(2-fluorobenzyl)-3-piperidinyl]acetamide in lab experiments is its unique mechanism of action, which makes it a promising candidate for drug development. This compound has also been shown to have a low potential for abuse and addiction, which makes it a safer alternative to other drugs used in the treatment of neuropsychiatric disorders. However, one of the limitations of using this compound in lab experiments is its limited solubility, which makes it difficult to administer in certain experimental settings.
Direcciones Futuras
There are several future directions for the research and development of 2-cyclopropyl-N-[1-(2-fluorobenzyl)-3-piperidinyl]acetamide. One of the areas of interest is the use of this compound in the treatment of other neuropsychiatric disorders, such as bipolar disorder and post-traumatic stress disorder. Another area of research is the development of more potent analogs of this compound, which may have improved efficacy and fewer side effects. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential for use in combination with other drugs.
Métodos De Síntesis
The synthesis of 2-cyclopropyl-N-[1-(2-fluorobenzyl)-3-piperidinyl]acetamide involves the reaction of cyclopropylamine with 2-fluorobenzyl chloride, followed by the addition of piperidine and acetic anhydride. The resulting compound is then purified through recrystallization to obtain a pure form of this compound.
Aplicaciones Científicas De Investigación
2-cyclopropyl-N-[1-(2-fluorobenzyl)-3-piperidinyl]acetamide has been extensively studied for its potential use in the treatment of various diseases, including depression, anxiety, and schizophrenia. This compound has been shown to have a unique mechanism of action, which involves the modulation of neurotransmitters such as dopamine, norepinephrine, and serotonin. This makes it a promising candidate for drug development in the field of neuropsychiatry.
Propiedades
IUPAC Name |
2-cyclopropyl-N-[1-[(2-fluorophenyl)methyl]piperidin-3-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23FN2O/c18-16-6-2-1-4-14(16)11-20-9-3-5-15(12-20)19-17(21)10-13-7-8-13/h1-2,4,6,13,15H,3,5,7-12H2,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPLDUOFLBBUBKL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)CC2=CC=CC=C2F)NC(=O)CC3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-cyclopentyl-2-methyl-6-oxo-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide](/img/structure/B6063792.png)


![N-(1-benzyl-3-pyrrolidinyl)-3-{1-[3-(1H-1,2,4-triazol-1-yl)propanoyl]-4-piperidinyl}propanamide](/img/structure/B6063806.png)
![6-[chloro(difluoro)methyl]-4-[2-(4-hydroxy-3-methoxyphenyl)vinyl]-2(1H)-pyrimidinone](/img/structure/B6063810.png)
![methyl 4-{[3-(3-fluoro-4-methoxybenzoyl)-1-piperidinyl]methyl}benzoate](/img/structure/B6063812.png)
![4-{6-[4-(3-chlorobenzoyl)-1-piperazinyl]-4-pyrimidinyl}morpholine](/img/structure/B6063819.png)
![1-[4-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)-2-pyrimidinyl]-3-phenyl-3-pyrrolidinol](/img/structure/B6063834.png)
![5-{[4-(4-fluorophenyl)-1-piperazinyl]carbonyl}-10H-pyrido[1,2-a]thieno[3,2-d]pyrimidin-10-one](/img/structure/B6063840.png)
![N-(3-methoxypropyl)-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydrothieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B6063847.png)

![N-{[1-(2-methoxyethyl)-4-piperidinyl]methyl}-3-methyl-N-(4-pyridinylmethyl)-2-buten-1-amine](/img/structure/B6063853.png)

![N-{[(2-methyl-3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)amino]carbonothioyl}-2-furamide](/img/structure/B6063883.png)